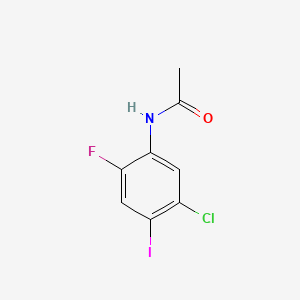
8-Bromo-2-ethylsulfanyl-6-methyl-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2-ethylsulfanyl-6-methyl-chromen-4-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds with a wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. The presence of bromine, ethylsulfanyl, and methyl groups in its structure makes this compound a unique compound with distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-ethylsulfanyl-6-methyl-chromen-4-one typically involves multi-step organic reactionsThe reactions are usually carried out under controlled temperatures and in the presence of suitable solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and high-quality output .
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-2-ethylsulfanyl-6-methyl-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products or other substituted derivatives.
Substitution: Various substituted chromenones depending on the nucleophile used.
Applications De Recherche Scientifique
8-Bromo-2-ethylsulfanyl-6-methyl-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 8-Bromo-2-ethylsulfanyl-6-methyl-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
8-Bromo-2-ethylsulfanyl-6-methyl-chromen-4-one can be compared with other similar compounds such as:
6-Methyl-chromen-4-one: Lacks the bromine and ethylsulfanyl groups, resulting in different chemical and biological properties.
8-Bromo-6-methyl-chromen-4-one: Lacks the ethylsulfanyl group, which may affect its reactivity and biological activity.
2-Ethylsulfanyl-6-methyl-chromen-4-one: Lacks the bromine atom, leading to different chemical behavior and applications.
The presence of the bromine and ethylsulfanyl groups in this compound makes it unique and potentially more versatile in various applications.
Propriétés
IUPAC Name |
8-bromo-2-ethylsulfanyl-6-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2S/c1-3-16-11-6-10(14)8-4-7(2)5-9(13)12(8)15-11/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHOAGMXHRPCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=O)C2=C(O1)C(=CC(=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8248473.png)
![7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8248477.png)

![(S)-N-((S)-[1,1'-Biphenyl]-4-YL(5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-YL)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B8248491.png)

![[trans-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B8248501.png)
![6-Bromo-7-chloro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8248503.png)
![tert-butyl N-[(4-aminotetrahydrothiopyran-4-yl)methyl]carbamate](/img/structure/B8248508.png)
![5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine](/img/structure/B8248515.png)

![3-methoxy-N-methyl-bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B8248540.png)
